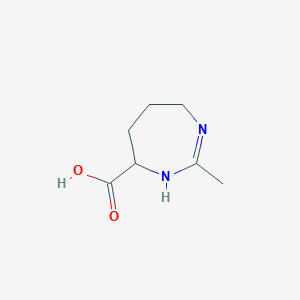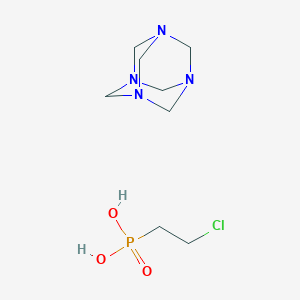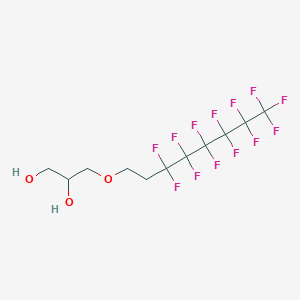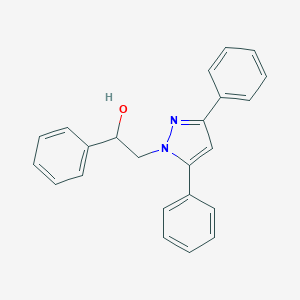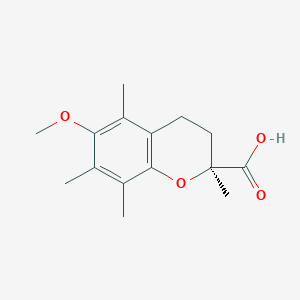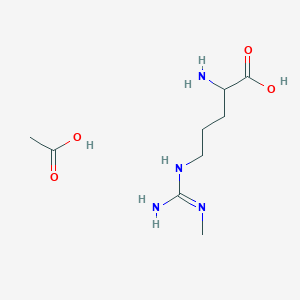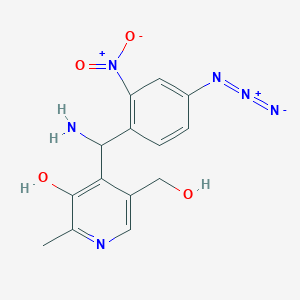
1,1-Dichloro-4,4-dimethylpent-2-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-4,4-dimethylpent-2-yne, also known as DCDM, is a chemical compound that belongs to the family of alkynes. It is widely used in scientific research due to its unique properties.
Mécanisme D'action
1,1-Dichloro-4,4-dimethylpent-2-yne is an alkyne that is known to be a potent inhibitor of cytochrome P450 enzymes. These enzymes play a critical role in the metabolism of drugs, toxins, and other foreign substances in the body. 1,1-Dichloro-4,4-dimethylpent-2-yne binds to the active site of cytochrome P450 enzymes, preventing them from metabolizing their substrates. This inhibition can lead to changes in the pharmacokinetics and toxicity of drugs.
Biochemical and Physiological Effects
1,1-Dichloro-4,4-dimethylpent-2-yne has been shown to have a wide range of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cells. 1,1-Dichloro-4,4-dimethylpent-2-yne has also been shown to cause apoptosis, or programmed cell death, in cancer cells. Additionally, 1,1-Dichloro-4,4-dimethylpent-2-yne has been found to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1-Dichloro-4,4-dimethylpent-2-yne in lab experiments is its ability to selectively inhibit cytochrome P450 enzymes. This makes it a valuable tool for studying drug metabolism and toxicity. However, 1,1-Dichloro-4,4-dimethylpent-2-yne has some limitations. It is a highly reactive compound that can be difficult to handle and store. Additionally, 1,1-Dichloro-4,4-dimethylpent-2-yne can be toxic to cells at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the use of 1,1-Dichloro-4,4-dimethylpent-2-yne in scientific research. One area of interest is the development of new drugs that can selectively inhibit cytochrome P450 enzymes. 1,1-Dichloro-4,4-dimethylpent-2-yne can be used as a starting point for the synthesis of these drugs. Another area of interest is the study of 1,1-Dichloro-4,4-dimethylpent-2-yne's effects on the microbiome. Recent research has shown that 1,1-Dichloro-4,4-dimethylpent-2-yne can inhibit the growth of certain bacteria and fungi, which could have implications for the treatment of infections. Finally, 1,1-Dichloro-4,4-dimethylpent-2-yne's ability to induce apoptosis in cancer cells makes it a potential candidate for the development of new cancer therapies.
Conclusion
In conclusion, 1,1-Dichloro-4,4-dimethylpent-2-yne is a versatile compound that has many scientific research applications. Its ability to selectively inhibit cytochrome P450 enzymes makes it a valuable tool for studying drug metabolism and toxicity. 1,1-Dichloro-4,4-dimethylpent-2-yne has a wide range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the use of 1,1-Dichloro-4,4-dimethylpent-2-yne in scientific research, including the development of new drugs and the study of its effects on the microbiome.
Méthodes De Synthèse
1,1-Dichloro-4,4-dimethylpent-2-yne can be synthesized by the reaction of 2,3-dichloro-2,3-dimethylbutane with sodium acetylide. This reaction produces 1,1-Dichloro-4,4-dimethylpent-2-yne as a yellow liquid with a boiling point of 98-100°C.
Applications De Recherche Scientifique
1,1-Dichloro-4,4-dimethylpent-2-yne is a versatile compound that is used in various scientific research applications. It is commonly used as a reagent in organic synthesis and as a precursor to other chemicals. 1,1-Dichloro-4,4-dimethylpent-2-yne is also used in the production of pharmaceuticals, agrochemicals, and polymers.
Propriétés
Numéro CAS |
139185-47-0 |
|---|---|
Nom du produit |
1,1-Dichloro-4,4-dimethylpent-2-yne |
Formule moléculaire |
C7H10Cl2 |
Poids moléculaire |
165.06 g/mol |
Nom IUPAC |
1,1-dichloro-4,4-dimethylpent-2-yne |
InChI |
InChI=1S/C7H10Cl2/c1-7(2,3)5-4-6(8)9/h6H,1-3H3 |
Clé InChI |
UBHCNGACASUDAJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC(Cl)Cl |
SMILES canonique |
CC(C)(C)C#CC(Cl)Cl |
Synonymes |
1,1-Dichloro-4,4-dimethylpent-2-yne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



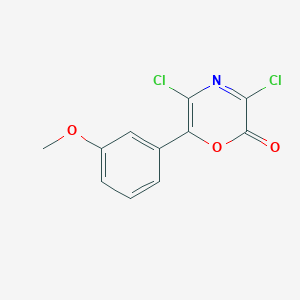
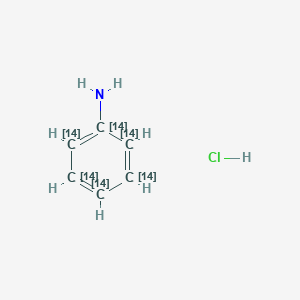

phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)
